molecular formula C17H15FO4 B13013838 Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13013838
M. Wt: 302.30 g/mol
InChI Key: RSUQZRRMYYOFLU-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula C17H15FO4 and a molecular weight of 302.3 g/mol . This compound is known for its unique structure, which includes an acetyl group, a fluorobenzyl group, and a benzoate ester. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate
  • Methyl 5-acetyl-2-((2-bromobenzyl)oxy)benzoate
  • Methyl 5-acetyl-2-((2-methylbenzyl)oxy)benzoate

Uniqueness

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C17H15FO4

Molecular Weight

302.30 g/mol

IUPAC Name

methyl 5-acetyl-2-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15FO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3

InChI Key

RSUQZRRMYYOFLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

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